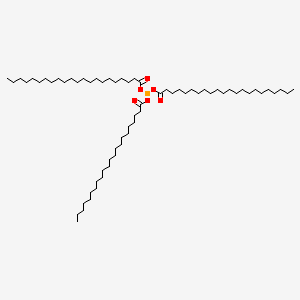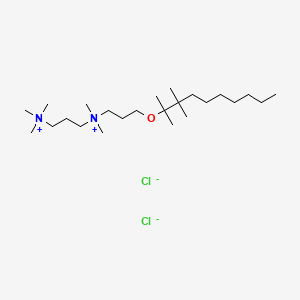
1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-((tetramethylnonyl)oxy)propyl)-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetramethylnonyl group, contributing to its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride typically involves the quaternization of a tertiary amine. The process generally includes the following steps:
Starting Materials: The synthesis begins with 1,3-diaminopropane and a suitable alkylating agent, such as methyl chloride.
Quaternization Reaction: The tertiary amine undergoes quaternization in the presence of an alkyl halide, such as tetramethylnonyl chloride, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, and advanced purification techniques are employed to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a disinfectant and to maintain sterile conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N,N’,N’-Pentamethyl-N’-octadecyl-1,3-propanediaminium dichloride
- N,N,N,N’,N’-Pentamethyl-N’-octyl-1,3-propanediaminium dichloride
Uniqueness
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is unique due to its specific structure, which includes a tetramethylnonyl group. This structural feature imparts distinct surfactant properties, making it particularly effective in applications requiring strong interaction with lipid membranes.
Propiedades
Número CAS |
69089-42-5 |
|---|---|
Fórmula molecular |
C24H54Cl2N2O |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
dimethyl-[3-(trimethylazaniumyl)propyl]-[3-(2,3,3-trimethyldecan-2-yloxy)propyl]azanium;dichloride |
InChI |
InChI=1S/C24H54N2O.2ClH/c1-11-12-13-14-15-18-23(2,3)24(4,5)27-22-17-21-26(9,10)20-16-19-25(6,7)8;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
NJSRSUHUORSOMG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(C)(C)C(C)(C)OCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


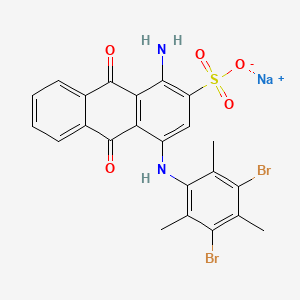
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
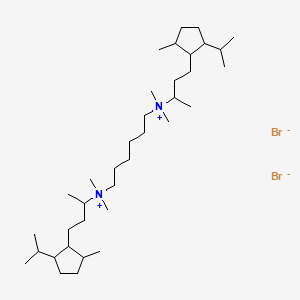
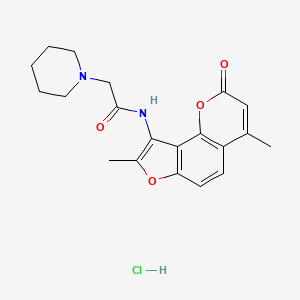
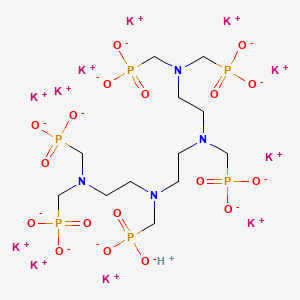
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
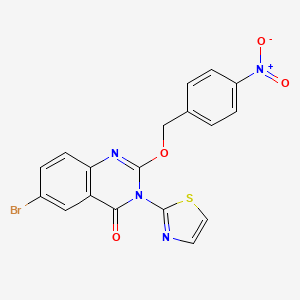
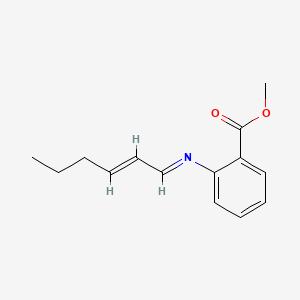
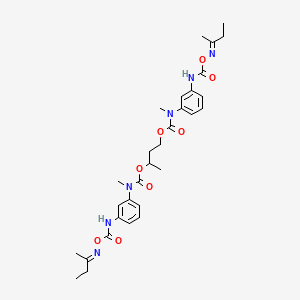
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

